molecular formula C20H24N2O4S B4883319 N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4883319
M. Wt: 388.5 g/mol
InChI Key: KIYKKIHSGAXJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as S 38093, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of S 38093 is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, and its blockade by S 38093 may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
S 38093 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. Additionally, S 38093 has been shown to reduce the release of glutamate in the nucleus accumbens, which may contribute to its anti-addictive effects.

Advantages and Limitations for Lab Experiments

One advantage of using S 38093 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using S 38093 is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on S 38093. One area of interest is its potential as a treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-addictive properties may lead to the development of new treatments for substance abuse disorders. Finally, the development of more potent and selective analogs of S 38093 may lead to improved therapeutic efficacy and reduced side effects.
Conclusion
In conclusion, S 38093 is a novel compound with potential therapeutic applications in a variety of physiological and pathological processes. Its selective antagonism of the dopamine D3 receptor may contribute to its anxiolytic, antidepressant, and anti-addictive effects. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of S 38093 involves the reaction of 4-methoxybenzylamine with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. This process has been optimized to yield a high purity and high yield of S 38093.

Scientific Research Applications

S 38093 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. Additionally, S 38093 has been investigated for its potential as a treatment for neuropathic pain, schizophrenia, and cognitive impairment.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21(15-16-8-10-18(26-2)11-9-16)20(23)17-6-5-7-19(14-17)27(24,25)22-12-3-4-13-22/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKKIHSGAXJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

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